molecular formula C14H13Cl4N B14053265 [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14053265
M. Wt: 337.1 g/mol
InChI Key: IMXACCFFZGFNDS-UHFFFAOYSA-N
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Description

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a chlorinated aromatic amine featuring a dimethylamine group attached to a phenyl ring substituted at position 3 with a chlorine atom and at position 2 with a 3,4,5-trichlorocyclohexa-2,4-dienyl moiety. This compound shares structural similarities with other polychlorinated aryl amines but is distinguished by the unique substitution pattern of its cyclohexadienyl ring.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(15)13(12)8-6-10(16)14(18)11(17)7-8/h3-6,8H,7H2,1-2H3

InChI Key

IMXACCFFZGFNDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated phenyl ketones, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of various substituted phenyl compounds.

Scientific Research Applications

[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences:

Cyclohexadienyl Substitution Pattern: The target compound and the compound in share a 3,4,5-trichloro-substituted cyclohexadienyl group, whereas the isomer in features 2,4,6-trichloro substitution.

Position of Cyclohexadienyl Attachment :

  • The target compound and the isomer in both have the cyclohexadienyl group attached to the phenyl ring at position 2. In contrast, the compound in attaches this group at position 5, which may affect molecular symmetry and intermolecular interactions.

Purity and Availability: Only the isomer in specifies a purity ≥98%, suggesting it has been more extensively characterized or synthesized under optimized conditions. No purity data are available for the target compound or the isomer in .

Implications of Structural Variations:

  • Synthetic Challenges : The 3,4,5-trichlorocyclohexadienyl group (present in the target compound and ) may pose regioselectivity challenges during synthesis compared to the 2,4,6-trichloro isomer in , which could explain the latter’s higher reported yield .

Biological Activity

The compound [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine , also known by its CAS number 1361577-64-1, is a chlorinated aromatic amine that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C14H13Cl4N
Molar Mass 337.07 g/mol
CAS Number 1361577-64-1
Synonyms 2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl-dimethyl-amine

Structure

The structure of this compound features a chlorinated cyclohexadiene moiety attached to a dimethylamino phenyl group. This unique configuration may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with cellular receptors and enzymes. The presence of multiple chlorine atoms can enhance lipophilicity and bioavailability, potentially leading to increased interaction with biological targets.

  • Antimicrobial Activity : Some studies suggest that chlorinated aromatic amines possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : There is evidence that certain chlorinated compounds can induce cytotoxicity in cancer cells. This may occur through the generation of reactive oxygen species (ROS) or by triggering apoptotic pathways.
  • Endocrine Disruption : Chlorinated compounds have been implicated in endocrine disruption due to their structural similarity to hormones, leading to interference with hormonal signaling pathways.

Case Studies

  • Anticancer Research : A study investigating the cytotoxic effects of chlorinated aromatic amines on various cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The study highlighted the importance of the chlorine substituents in enhancing cytotoxicity compared to non-chlorinated analogs.
  • Antimicrobial Activity Assessment : In another research project, [3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine was tested against a panel of bacterial strains. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Toxicological Studies : Toxicological assessments have shown that exposure to high concentrations can lead to adverse effects in model organisms, including neurotoxicity and developmental abnormalities in aquatic species.

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